
Methyl 3-formylindole-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-formylindole-6-carboxylate” is a chemical compound with the CAS number 133831-28-4 . It has a molecular weight of 203.2 and its molecular formula is C11H9NO3 . The compound appears as an orange to brown solid .
Molecular Structure Analysis
The InChI code for “Methyl 3-formylindole-6-carboxylate” is 1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-13)5-12-10(9)4-7/h2-6,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure. The compound has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Physical And Chemical Properties Analysis
“Methyl 3-formylindole-6-carboxylate” has a density of 1.3±0.1 g/cm3, a boiling point of 404.4±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . The compound has an enthalpy of vaporization of 65.6±3.0 kJ/mol and a flash point of 198.4±23.2 °C . Its refractive index is 1.677 .Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
Research on derivatives of similar compounds, such as 4-methyl-2,6-diformylphenol, highlights the potential of these molecules as platforms for developing fluorescent chemosensors. These chemosensors are capable of detecting a range of analytes with high selectivity and sensitivity, indicating that Methyl 3-formylindole-6-carboxylate could also be explored for similar applications (Roy, 2021).
Anticancer Agents
Compounds related to Methyl 3-formylindole-6-carboxylate, such as those derived from Knoevenagel condensation, have been explored for their potential in anticancer applications. These compounds have shown promising activity against various cancer targets, suggesting a possible avenue for investigating Methyl 3-formylindole-6-carboxylate in cancer research (Tokala, Bora, & Shankaraiah, 2022).
Bioisosteres and Drug Design
The exploration of carboxylic acid bioisosteres in drug development provides insights into how modifications of carboxylate groups can lead to improved pharmacological profiles. This research area could offer guidance on modifying Methyl 3-formylindole-6-carboxylate for enhanced activity and stability in potential therapeutic applications (Horgan & O’ Sullivan, 2021).
Environmental and Toxicological Studies
While specific studies on Methyl 3-formylindole-6-carboxylate were not identified, the broader field of environmental toxicology, including the impact of carbamate pesticides on aquatic ecosystems, underscores the importance of understanding the environmental behavior and toxicological effects of chemical compounds. Such research could inform safety and environmental impact assessments for the use of Methyl 3-formylindole-6-carboxylate (Nwigwe, 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 3-formyl-1H-indole-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-13)5-12-10(9)4-7/h2-6,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDRROJESQUFMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352868 |
Source


|
| Record name | Methyl 3-formylindole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-formylindole-6-carboxylate | |
CAS RN |
133831-28-4 |
Source


|
| Record name | Methyl 3-formylindole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-formyl-1H-indole-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)
![Cyclohexanone, 3-[4-(1,1-dimethylheptyl)-2-(phenylmethoxy)phenyl]-](/img/structure/B139751.png)

![5-Amino-2-[2-(methylamino)ethoxy]benzoic acid](/img/structure/B139756.png)



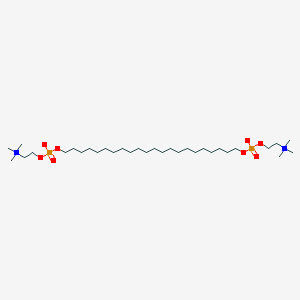
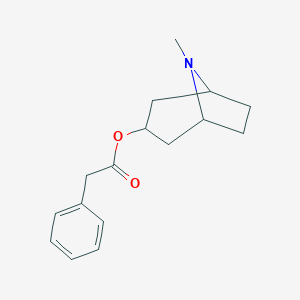
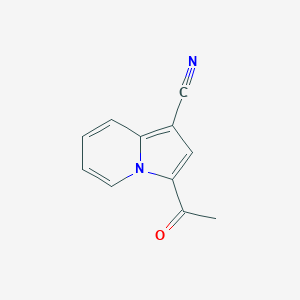

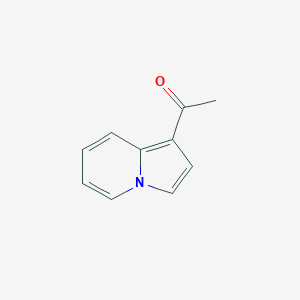
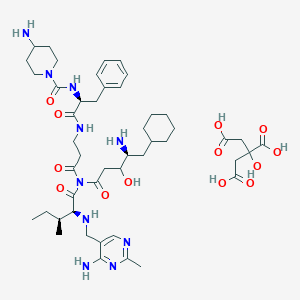
![(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide](/img/structure/B139784.png)